molecular formula C14H15ClFN3O B2727583 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide CAS No. 1209731-78-1

2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide

Cat. No. B2727583
CAS RN: 1209731-78-1
M. Wt: 295.74
InChI Key: XANXFQPDVSPDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide, also known as CFTR modulator, is a chemical compound used in scientific research to study cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR modulator is used to help improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.

Mechanism of Action

2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide modulator works by binding to the 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide protein and helping it to open and close properly. This improves the flow of salt and water in and out of cells, which is important for maintaining normal cellular function. 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide modulator has been shown to be effective in improving the function of the 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide protein in cells from patients with cystic fibrosis.
Biochemical and Physiological Effects:
2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide modulator has been shown to have a number of biochemical and physiological effects. It improves the function of the 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide protein, leading to improved salt and water transport in cells. This has important implications for the treatment of cystic fibrosis, as it could potentially lead to the development of new therapies that target the underlying cause of the disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide modulator is that it is a well-established compound that has been extensively studied in the laboratory. This makes it a useful tool for studying the function of the 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide protein and its role in cystic fibrosis. However, one limitation of 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide modulator is that it is not suitable for use in clinical trials or as a therapeutic agent. This is because it has not been approved by regulatory agencies for use in humans.

Future Directions

There are several future directions for research on 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide modulator. One area of research is to develop new 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide modulators that are more effective and have fewer side effects than existing compounds. Another area of research is to better understand the mechanism of action of 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide modulator and how it interacts with the 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide protein. This could lead to the development of new therapies that target the underlying cause of cystic fibrosis. Finally, research is needed to determine the long-term safety and efficacy of 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide modulator in humans.

Synthesis Methods

The synthesis of 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide modulator involves several steps, including the preparation of 3-chloro-2-fluoroaniline, 1-cyanocyclopentane, and 2-(2-hydroxyethyl)acetamide. These compounds are then combined and reacted to form 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide modulator. The synthesis method has been well-established and is reproducible in the laboratory.

Scientific Research Applications

2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide modulator is used in scientific research to study the function of the 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide protein and its role in cystic fibrosis. 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide modulator has been shown to improve the function of the 2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide protein in cells, leading to improved salt and water transport. This has important implications for the treatment of cystic fibrosis, as it could potentially lead to the development of new therapies that target the underlying cause of the disease.

properties

IUPAC Name

2-(3-chloro-2-fluoroanilino)-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O/c15-10-4-3-5-11(13(10)16)18-8-12(20)19-14(9-17)6-1-2-7-14/h3-5,18H,1-2,6-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANXFQPDVSPDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.